2-Fluoroacetanilide

Crystallography Solid-State Chemistry Hydrogen Bonding

2-Fluoroacetanilide (CAS 330-68-7) is the ortho-fluorinated isomer uniquely adopting a planar conformation via intramolecular N–H···F hydrogen bonding—unlike twisted meta/para analogs. This rigidity ensures predictable molecular packing for crystal engineering. Its THz-spectroscopic silence below 1 THz makes it an ideal matrix for THz studies and anti-counterfeiting tags. As a key intermediate for biphenyl pyrazole carboxamide fungicides, it supports reliable agrochemical supply chains. Choose this compound for reproducible solid-state properties and spectroscopic clarity in research and industrial applications.

Molecular Formula C8H8FNO
Molecular Weight 153.15 g/mol
CAS No. 330-68-7
Cat. No. B3051326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoroacetanilide
CAS330-68-7
Molecular FormulaC8H8FNO
Molecular Weight153.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CF
InChIInChI=1S/C8H8FNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
InChIKeyFKVIYERFOLSTTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoroacetanilide (CAS 330-68-7): A Versatile Ortho-Fluorinated Building Block for Agrochemical and Pharmaceutical Synthesis


2-Fluoroacetanilide (2'-fluoroacetanilide, CAS 330-68-7), with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol, is an ortho-fluorinated acetanilide derivative. It is characterized as a white crystalline solid with a melting point of 76–78 °C and a boiling point of 140–142 °C [1]. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, where the strategic placement of the fluorine atom at the ortho position imparts distinctive physicochemical properties and reactivity profiles that differentiate it from its non-fluorinated and differently fluorinated analogs .

The Risk of Analogue Substitution: Why 2-Fluoroacetanilide Cannot Be Replaced by 3-Fluoro, 4-Fluoro, or Non-Fluorinated Acetanilides


Substituting 2-fluoroacetanilide with its meta-, para-, or non-fluorinated analogs is not scientifically viable due to fundamental differences in molecular geometry, hydrogen bonding capacity, and spectroscopic properties that directly impact downstream synthesis and final product performance. Crystallographic studies have established that the ortho-fluorine atom in 2-fluoroacetanilide enforces a planar molecular conformation stabilized by an intramolecular N–H···F hydrogen bond [1]. In stark contrast, the 3-fluoro and 4-fluoro analogs adopt twisted conformations and engage in intermolecular hydrogen bonding networks [2]. This conformational divergence alters crystal packing, solubility, and reactivity in solid-state reactions. Furthermore, THz spectroscopic analysis reveals that 2-fluoroacetanilide exhibits no prominent resonance below 1 THz, whereas the 4-fluoro analog displays a significant resonance at 0.86 THz [3]. These quantifiable differences demonstrate that generic substitution would introduce unpredictable variations in material properties, reaction outcomes, and spectroscopic detectability, thereby compromising the integrity of both research and industrial processes.

Quantitative Comparative Evidence: Documenting 2-Fluoroacetanilide Differentiation Against Closest Analogs


Conformational Specificity: Intramolecular N–H···F Hydrogen Bonding Enforces Planar Geometry Unique to the Ortho-Fluoro Isomer

Single-crystal X-ray diffraction studies on fluoroacetanilide analogs demonstrate that 2-fluoroacetanilide adopts a planar molecular conformation stabilized by an intramolecular N–H···F hydrogen bond [1]. In contrast, the 3-fluoro and 4-fluoro analogs adopt twisted conformations and engage in intermolecular hydrogen bonding networks [2]. This conformational difference is a direct consequence of the ortho-substitution pattern and is not observed in the meta or para isomers [3].

Crystallography Solid-State Chemistry Hydrogen Bonding Fluorine Chemistry

Spectroscopic Differentiation: Absence of Sub-1 THz Resonance in 2-Fluoroacetanilide Versus a Strong 0.86 THz Resonance in 4-Fluoroacetanilide

Terahertz Time-Domain Spectroscopy (THz-TDS) reveals that 2-fluoroacetanilide exhibits no prominent absorption peak below 1 THz [1]. In direct contrast, the 4-fluoroacetanilide analog displays a significant THz resonance at 0.86 THz under identical experimental conditions [2]. This spectroscopic signature is a direct consequence of fluorine substitution position and provides a non-invasive means of distinguishing between regioisomers [3].

THz Spectroscopy Analytical Chemistry Material Tagging Vibrational Spectroscopy

Mass Spectral Fragmentation: Ortho-Fluorine Exerts the Greatest Tightening of the Activated Complex for Loss of Keten

In mass spectral studies of halogenated phenyl acetates and acetanilides, the ortho-fluorine substituent in 2-fluoroacetanilide induces the greatest tightening of the activated complex for the loss of keten (CH2=C=O) compared to other halogen substituents [1]. Specifically, while chlorine at the ortho position produces the greatest retardation of keten loss, fluorine produces the greatest tightening of the transition state [2]. This effect is attributed to the unique electronic and steric properties of the ortho-fluorine atom [3].

Mass Spectrometry Reaction Kinetics Halogen Effects Analytical Chemistry

Synthetic Utility: Established Synthesis Route from 2-Fluoroaniline Yields 2-Fluoroacetanilide with High Efficiency

A robust and widely employed synthesis route for 2-fluoroacetanilide involves the acetylation of 2-fluoroaniline with acetic anhydride, achieving a high yield of approximately 90% under standard conditions [1]. This synthesis pathway is well-documented and contrasts with alternative routes starting from 2-bromo-N-phenylacetamide, which afford lower yields of approximately 52% . The high-yielding acetylation route underscores the compound's accessibility and scalability for industrial applications .

Organic Synthesis Process Chemistry Reaction Yield Fluorination

Toxicity Profile: High Acute Oral Toxicity (LD50 10 mg/kg in Rats) Necessitates Stringent Handling Protocols

2-Fluoroacetanilide exhibits high acute oral toxicity, with a reported LD50 value of 10 mg/kg in rats [1]. This places the compound in the high-toxicity category, a classification that is consistent with its historical use as a pesticide (under the name 'Mieyianan' or 'afl1082') . In comparison, the 3-fluoro isomer is classified as an irritant (R36/37/38) rather than acutely toxic, indicating a significant difference in safety profiles between regioisomers . Additionally, thermal decomposition of 2-fluoroacetanilide produces toxic fluoride and nitrogen oxide gases .

Toxicology Safety Assessment Pesticide Chemistry Risk Management

Physicochemical Properties: Melting Point (76–78 °C) and LogP (1.86) Define Handling and Solubility Parameters

The melting point of 2-fluoroacetanilide is consistently reported in the range of 76–78 °C, and its boiling point is 140–142 °C at reduced pressure (14 mmHg) . Its calculated partition coefficient (LogP) is 1.86, indicating moderate lipophilicity [1]. While direct comparative data for melting points and LogP of all fluorinated acetanilide regioisomers is not comprehensively documented in a single study, these established values for 2-fluoroacetanilide provide essential parameters for handling, purification, and formulation development .

Physical Chemistry Formulation Science Solubility Lipophilicity

Optimal Application Scenarios for 2-Fluoroacetanilide Based on Quantitative Evidence


Solid-State Chemistry and Crystal Engineering Studies Requiring Planar Conformational Rigidity

The crystallographic evidence that 2-fluoroacetanilide adopts a planar conformation stabilized by an intramolecular N–H···F hydrogen bond, while its meta- and para-fluorinated analogs adopt twisted conformations with intermolecular hydrogen bonding, makes this compound a valuable model system for investigating structure-property relationships in the solid state . Researchers engaged in crystal engineering, polymorphism studies, or the design of functional organic materials should select 2-fluoroacetanilide when a rigid, planar building block is required to achieve predictable molecular packing and anisotropic properties .

Terahertz Spectroscopy and Material Tagging Applications Requiring THz Transparency

The THz-TDS data demonstrating that 2-fluoroacetanilide lacks prominent absorption features below 1 THz, in direct contrast to the 0.86 THz resonance of the 4-fluoro isomer, positions this compound as an ideal matrix or reference material for THz spectroscopic studies . In applications such as non-destructive testing, security screening, or anti-counterfeiting tag development, where a THz-transparent host is needed to embed or detect other analytes, 2-fluoroacetanilide offers a spectroscopically clean background that simplifies data interpretation and enhances detection sensitivity .

Agrochemical Intermediate for Biphenyl Pyrazole Carboxamide Fungicides

2-Fluoroacetanilide serves as a key intermediate in the synthesis of biphenyl pyrazole carboxamides, a class of broad-spectrum fungicides effective against powdery mildew, rust, and oidium . The ortho-fluorine atom contributes to the desired physicochemical properties and biological activity of the final fungicidal molecules. Procurement of high-purity 2-fluoroacetanilide from the established acetylation route (90% yield) ensures a reliable and cost-effective supply chain for agrochemical manufacturers developing next-generation crop protection agents .

Metabolism and Enzyme Inhibition Studies Using Rat Liver Microsome Models

2-Fluoroacetanilide has been employed as a model substrate and inhibitor in studies of drug-metabolizing enzymes, including cytochrome P450 2C19 (CYP2C19) and creatinine hydroxylase, using rat liver microsomes as a model system . Researchers investigating the effects of fluorine substitution on metabolic stability, enzyme kinetics, or potential drug-drug interactions should consider this compound as a validated probe. Its established metabolic pathway (conversion to 2-fluoroaniline) provides a clear analytical endpoint for quantifying enzyme activity and inhibitor potency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoroacetanilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.